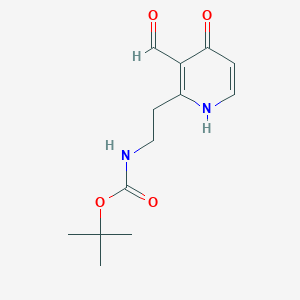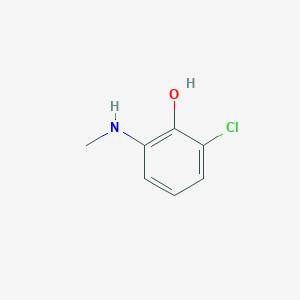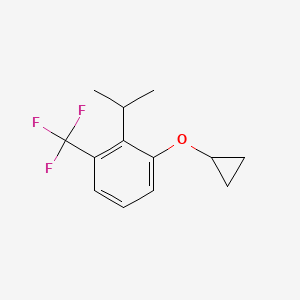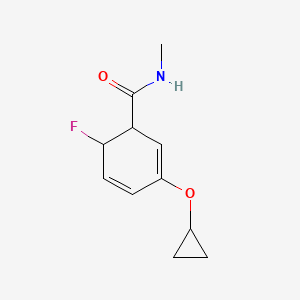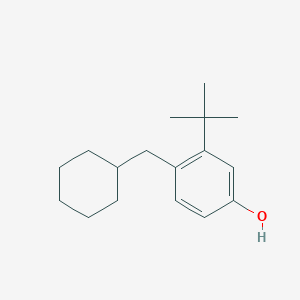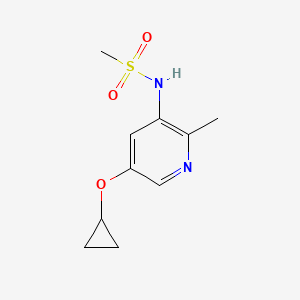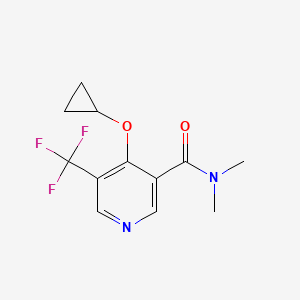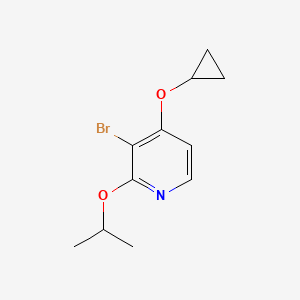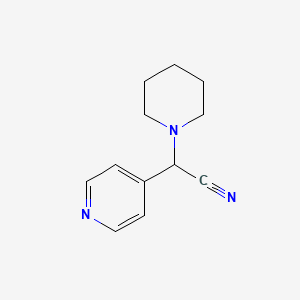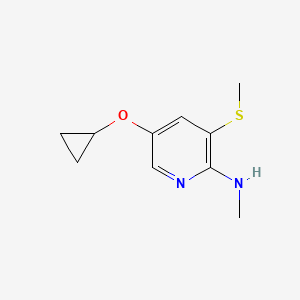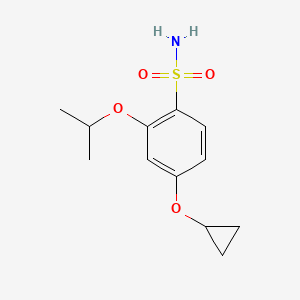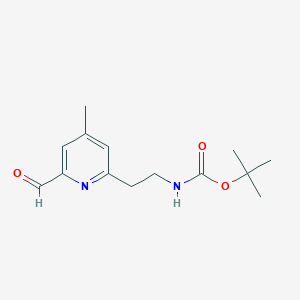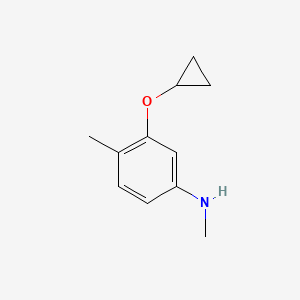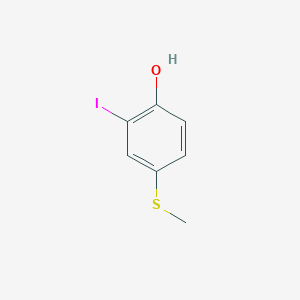
2-Iodo-4-(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-(methylsulfanyl)phenol is an organoiodide of phenol that contains an iodine atom and a methylsulfanyl group attached to the benzene ring. This compound is part of the broader class of iodophenols, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methylsulfanyl)phenol typically involves electrophilic halogenation of phenol with iodine. The reaction conditions often require a catalyst and a controlled environment to ensure the selective iodination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic halogenation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: 4-(Methylsulfanyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-(methylsulfanyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be related to its inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 2,4-Diiodophenol
- 2-Iodo-4-(methylsulfonyl)phenol
Comparison
2-Iodo-4-(methylsulfanyl)phenol is unique due to the presence of both an iodine atom and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to other iodophenols, this compound offers a versatile platform for further functionalization and exploration in various scientific fields .
Properties
Molecular Formula |
C7H7IOS |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2-iodo-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI Key |
LENSJAPOTBBFDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


